Acetyl bromide-13C2

Catalog No.
S1494560
CAS No.
113638-93-0
M.F
C2H3BrO
M. Wt
124.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl bromide-13C2

CAS Number

113638-93-0

Product Name

Acetyl bromide-13C2

IUPAC Name

acetyl bromide

Molecular Formula

C2H3BrO

Molecular Weight

124.93 g/mol

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1

InChI Key

FXXACINHVKSMDR-ZDOIIHCHSA-N

SMILES

CC(=O)Br

Canonical SMILES

CC(=O)Br

Isomeric SMILES

[13CH3][13C](=O)Br

Acetyl bromide-13C2 is a specialized chemical compound characterized by the presence of isotopically enriched carbon-13 in its acetyl group. Its molecular formula is C2H3BrO\text{C}_2\text{H}_3\text{BrO} with a molecular weight of 124.93 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving tracing and analyzing

Typical of acyl halides, including:

  • Hydrolysis: Reacts with water to yield acetic acid and hydrobromic acid:
    CH3COBr+H2OCH3COOH+HBr\text{CH}_3\text{COBr}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HBr}
  • Substitution Reactions: Interacts with alcohols to form acetate esters and with amines to produce acetamides:
    CH3COBr+R OHCH3COOR+HBr\text{CH}_3\text{COBr}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{HBr}
    CH3COBr+R NH2CH3CONHR+HBr\text{CH}_3\text{COBr}+\text{R NH}_2\rightarrow \text{CH}_3\text{CONHR}+\text{HBr}

These reactions highlight its utility as an acylating agent, where it transfers the acetyl group to various nucleophiles due to the electrophilic nature of its carbonyl carbon .

Acetyl bromide-13C2 can be synthesized through a reaction between phosphorus tribromide and acetic acid that is enriched with carbon-13. The reaction proceeds as follows:

3CH3COOH+PBr33CH3COBr+H3PO33\,\text{CH}_3\text{COOH}+\text{PBr}_3\rightarrow 3\,\text{CH}_3\text{COBr}+\text{H}_3\text{PO}_3

This method ensures the incorporation of the carbon-13 isotope into the acetyl group . Although industrial production methods are not extensively documented, it is likely that specialized facilities handle the synthesis of such isotopically labeled compounds.

Acetyl bromide-13C2 finds applications primarily in scientific research, particularly in:

  • Metabolic Studies: It is used for tracing metabolic pathways in organisms due to its isotopic labeling.
  • Chemical Synthesis: Serves as an acylating agent in organic synthesis, facilitating the formation of various derivatives.
  • Structural Analysis: Helps in elucidating structures of complex molecules through nuclear magnetic resonance spectroscopy and other analytical techniques.

The unique properties of this compound make it invaluable for researchers studying chemical behaviors and interactions at a molecular level .

Interaction studies involving acetyl bromide-13C2 typically focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies help elucidate the mechanisms by which acetyl groups are transferred and how these interactions can influence subsequent chemical behavior or biological effects. The isotopic labeling allows researchers to trace these interactions more effectively than with non-labeled compounds .

Acetyl bromide-13C2 can be compared with several similar compounds that share structural characteristics but differ in halogen type or isotopic labeling:

Compound NameMolecular FormulaKey Differences
Acetyl chlorideC2H3ClO\text{C}_2\text{H}_3\text{ClO}Contains chlorine; less reactive than acetyl bromide.
Acetyl iodideC2H3IO\text{C}_2\text{H}_3\text{IO}Contains iodine; more reactive due to larger atomic size.
Acetyl fluorideC2H3F O\text{C}_2\text{H}_3\text{F O}Contains fluorine; exhibits different reactivity patterns.
Acetyl bromideC2H3BrO\text{C}_2\text{H}_3\text{BrO}Non-isotopically labeled version; used similarly but lacks tracing capability.

The uniqueness of acetyl bromide-13C2 lies in its isotopic labeling with carbon-13, which enhances its utility for tracing and detailed structural analysis in various scientific applications. Its reactivity profile is also distinct due to the presence of bromine compared to other halides .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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